6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine is a compound that features a pyridine ring substituted with an ethoxy group and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine typically involves the following steps:
Formation of the imidazole moiety: This can be achieved by reacting glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Substitution on the pyridine ring: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Coupling of the imidazole and pyridine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the imidazole moiety to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 1-Methyl-5-nitro-2-hydroxymethylimidazole
Uniqueness
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy group and the imidazole moiety allows for versatile reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H16N4O |
---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
6-ethoxy-N-[(1-methylimidazol-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4O/c1-3-17-12-6-4-5-10(15-12)14-9-11-13-7-8-16(11)2/h4-8H,3,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
NIJNPDGWYIIEMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=N1)NCC2=NC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.